

# UTX-143 Validation in Patient-Derived Organoid Models: A Comparative Guide

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This guide provides a comprehensive comparison of the novel anti-cancer agent **UTX-143** with standard chemotherapy in patient-derived organoid (PDO) models. **UTX-143** is a selective inhibitor of the sodium-hydrogen exchanger 5 (NHE5), a membrane protein that regulates intracellular pH and is highly expressed in certain cancers, such as colorectal adenocarcinoma. [1] Its selective action presents a promising new therapeutic avenue in oncology.[1][2] This document details the experimental validation of **UTX-143** in PDOs, offering researchers, scientists, and drug development professionals a framework for evaluating its pre-clinical efficacy.

### **Performance Comparison of UTX-143**

The therapeutic potential of **UTX-143** was assessed in patient-derived organoids established from colorectal cancer (CRC) tissues. Its efficacy was compared against 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent for CRC. The data presented below is a representative summary from a panel of 10 CRC PDO lines.

### Table 1: Drug Sensitivity in Colorectal Cancer Patient-Derived Organoids



Organoid Line	Primary Tumor Type	UTX-143 IC50 (μM)	5-Fluorouracil IC50 (μM)
CRC-001	Adenocarcinoma	5.2	10.8
CRC-002	Adenocarcinoma	7.8	25.4
CRC-003	Mucinous Adeno.	10.1	45.1
CRC-004	Adenocarcinoma	4.5	8.9
CRC-005	Adenocarcinoma	6.3	15.7
CRC-006	Signet Ring Cell	12.5	60.2
CRC-007	Adenocarcinoma	8.9	33.6
CRC-008	Adenocarcinoma	5.8	12.3
CRC-009	Adenocarcinoma	7.1	28.9
CRC-010	Adenocarcinoma	9.4	38.5
Average	7.76	27.94	

### Table 2: Apoptosis Induction in CRC-001 Organoid Line

Treatment (48h)	Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle (DMSO)	1.0
UTX-143 (10 μM)	4.8
5-Fluorouracil (20 μM)	2.5

### **Experimental Protocols**

The following protocols provide a detailed methodology for the key experiments cited in this guide, based on established and widely used techniques for patient-derived organoid culture and drug sensitivity screening.[3][4][5][6]



### Protocol 1: Establishment and Culture of Patient-Derived Organoids from Colorectal Cancer Tissue

- Tissue Acquisition and Processing: Freshly resected tumor tissue is collected in a sterile collection medium.[6] The tissue is minced into small fragments (approximately 1-2 mm³) and washed with cold PBS.[7][8]
- Digestion: The minced tissue is incubated in a digestion medium containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation to dissociate the cells.[9]
- Cell Isolation and Embedding: The resulting cell suspension is filtered through a 70 μm cell strainer to remove large debris. The cells are then pelleted, washed, and resuspended in a basement membrane matrix (e.g., Matrigel).[9] Droplets of the cell-matrix suspension are plated in pre-warmed culture plates.
- Organoid Culture: After polymerization of the matrix, organoid culture medium is added. The
  medium is typically supplemented with factors such as EGF, Noggin, R-spondin, and a
  ROCK inhibitor (Y-27632) to support stem cell growth and differentiation.[6] Cultures are
  maintained in a humidified incubator at 37°C and 5% CO2.
- Passaging: Organoids are passaged every 7-14 days. This involves mechanical or enzymatic dissociation of the organoids into smaller fragments, which are then re-embedded in a fresh matrix.[9]

## Protocol 2: High-Throughput Drug Sensitivity and Viability Assay

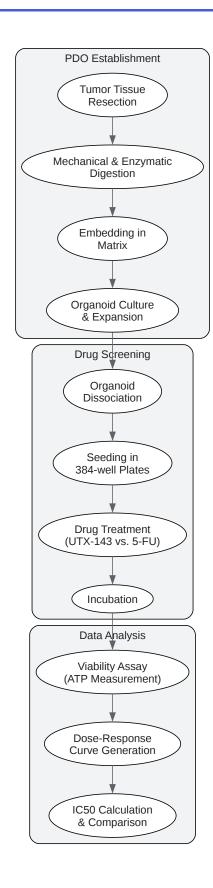
- Organoid Dissociation and Seeding: Mature organoids are harvested and dissociated into small fragments or single cells. A suspension of a defined number of organoids (e.g., 15,000-20,000 organoids/mL) is prepared in the culture medium.[3] This suspension is then seeded into 384-well plates containing a layer of basement membrane matrix.[3]
- Drug Preparation and Treatment: **UTX-143** and 5-Fluorouracil are prepared in a dilution series. Using an acoustic liquid handler, nanoliter volumes of the drug solutions are dispensed into the wells to achieve the final desired concentrations.[3][4]



- Incubation: The treated organoid plates are incubated for a defined period (e.g., 72-120 hours) under standard culture conditions.
- Viability Assessment: Cell viability is quantified using a luminescence-based assay that
  measures ATP content (e.g., CellTiter-Glo® 3D).[10] The luminescence signal is proportional
  to the number of viable cells.[10]
- Data Analysis: The raw luminescence data is normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the doseresponse data to a four-parameter logistic curve.

# Visualizations Experimental Workflow



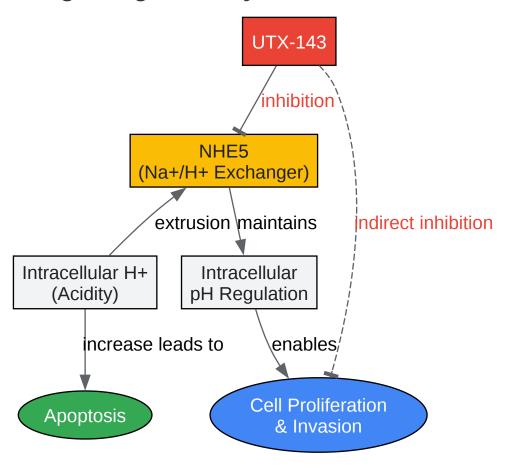


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Caption: Workflow for **UTX-143** validation in PDOs.



#### **Proposed Signaling Pathway of UTX-143**



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Caption: UTX-143 inhibits NHE5, leading to apoptosis.

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